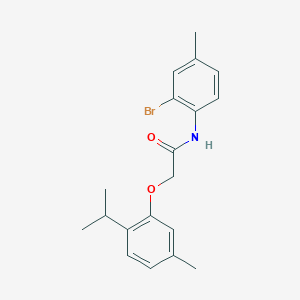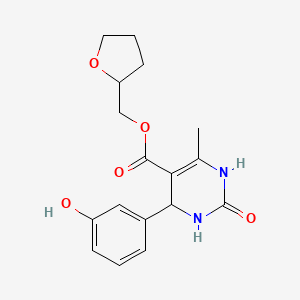![molecular formula C19H29NO B4948845 1-[2-(6,6-dimethyl-3-phenyltetrahydro-2H-pyran-3-yl)ethyl]pyrrolidine](/img/structure/B4948845.png)
1-[2-(6,6-dimethyl-3-phenyltetrahydro-2H-pyran-3-yl)ethyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(6,6-dimethyl-3-phenyltetrahydro-2H-pyran-3-yl)ethyl]pyrrolidine, also known as DMPEP, is a novel psychoactive substance that has gained popularity in recent years. It belongs to the class of pyrrolidine derivatives and is structurally similar to other psychoactive substances such as MDPV and α-PVP. DMPEP has been found to possess stimulant properties and has been the subject of scientific research due to its potential as a therapeutic agent.
Mécanisme D'action
The exact mechanism of action of 1-[2-(6,6-dimethyl-3-phenyltetrahydro-2H-pyran-3-yl)ethyl]pyrrolidine is not fully understood. However, it is believed to work by inhibiting the reuptake of dopamine and norepinephrine in the brain, leading to increased levels of these neurotransmitters. This results in increased alertness, focus, and energy.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also increases the release of dopamine and norepinephrine in the brain, leading to increased alertness, focus, and energy. This compound has also been found to increase the levels of serotonin in the brain, which may contribute to its mood-enhancing effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-(6,6-dimethyl-3-phenyltetrahydro-2H-pyran-3-yl)ethyl]pyrrolidine has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research. Another advantage is that it has been found to possess stimulant properties, making it useful for studying the effects of stimulants on the brain. However, one limitation is that its exact mechanism of action is not fully understood, making it difficult to design experiments to investigate its effects.
Orientations Futures
There are a number of future directions for research on 1-[2-(6,6-dimethyl-3-phenyltetrahydro-2H-pyran-3-yl)ethyl]pyrrolidine. One area of interest is its potential as a treatment for ADHD and narcolepsy. Further studies are needed to determine its efficacy and safety in these populations. Another area of interest is its potential as a cognitive enhancer. More research is needed to determine its effects on cognitive function and to identify any potential side effects. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential long-term effects of use.
Méthodes De Synthèse
The synthesis of 1-[2-(6,6-dimethyl-3-phenyltetrahydro-2H-pyran-3-yl)ethyl]pyrrolidine involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with 6,6-dimethyl-3-phenyltetrahydro-2H-pyran-2-ylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using chromatography techniques to obtain pure this compound.
Applications De Recherche Scientifique
1-[2-(6,6-dimethyl-3-phenyltetrahydro-2H-pyran-3-yl)ethyl]pyrrolidine has been the subject of scientific research due to its potential as a therapeutic agent. It has been found to possess stimulant properties and has been investigated for its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy. This compound has also been studied for its potential as a cognitive enhancer and has shown promising results in animal studies.
Propriétés
IUPAC Name |
1-[2-(6,6-dimethyl-3-phenyloxan-3-yl)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO/c1-18(2)10-11-19(16-21-18,17-8-4-3-5-9-17)12-15-20-13-6-7-14-20/h3-5,8-9H,6-7,10-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVDSCNOGAKXCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CO1)(CCN2CCCC2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-({methyl[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]amino}methyl)phenyl]acetamide](/img/structure/B4948767.png)

![N-{3-[(tert-butylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B4948787.png)

![2-{[2-(2,4-dichlorophenoxy)ethyl]amino}ethanol](/img/structure/B4948803.png)





![N-{[(2-bromo-4,6-difluorophenyl)amino]carbonothioyl}-5-chloro-1-naphthamide](/img/structure/B4948853.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4948857.png)

![4-ethyl-5-methyl-2-[(2-phenylbutanoyl)amino]-3-thiophenecarboxamide](/img/structure/B4948865.png)
